molecular formula C12H3Br5O B018238 1,2,3,7,8-Pentabromodibenzofuran CAS No. 107555-93-1

1,2,3,7,8-Pentabromodibenzofuran

Cat. No.: B018238
CAS No.: 107555-93-1
M. Wt: 562.7 g/mol
InChI Key: QMKPILUKNSMQTD-UHFFFAOYSA-N
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Description

1,2,3,7,8-Pentabromodibenzofuran is a member of the polybrominated dibenzofurans family, which are organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety. These compounds are known for their environmental persistence and potential toxicity. This compound is particularly notable for its structural similarity to dioxins, which are well-known environmental pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,7,8-Pentabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a level that promotes the desired substitution without causing degradation of the compound .

Industrial Production Methods

Industrial production of this compound is not common due to its limited applications and potential environmental hazards. it can be produced as a by-product during the manufacture of other brominated compounds or through the combustion of bromine-containing materials .

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8-Pentabromodibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher brominated dibenzofurans, while reduction can produce lower brominated derivatives .

Scientific Research Applications

1,2,3,7,8-Pentabromodibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,7,8-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound can activate the transcription of genes involved in various biological processes, including xenobiotic metabolism and immune response. This interaction is similar to that of dioxins, which are known to cause toxic effects through the same pathway .

Comparison with Similar Compounds

1,2,3,7,8-Pentabromodibenzofuran is similar to other polybrominated dibenzofurans, such as:

  • 2,3,7,8-Tetrabromodibenzofuran
  • 2,3,4,7,8-Pentabromodibenzofuran
  • 1,2,3,4,7,8-Hexabromodibenzofuran

Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical reactivity and biological activity. Its higher bromine content also makes it more persistent in the environment and potentially more toxic .

Properties

IUPAC Name

1,2,3,7,8-pentabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPILUKNSMQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869478
Record name 1,2,3,7,8-Pentabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107555-93-1
Record name 1,2,3,7,8-Pentabromodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107555-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8-Pentabromodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentabromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,8-PENTABROMODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VK3J89H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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